molecular formula C8H12N2O B13686819 5-Ethyl-2-methoxypyridin-4-amine

5-Ethyl-2-methoxypyridin-4-amine

Cat. No.: B13686819
M. Wt: 152.19 g/mol
InChI Key: XVOXCKFNMWMJGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2-methoxypyridin-4-amine is an organic compound belonging to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound features a pyridine ring substituted with an ethyl group at the 5-position, a methoxy group at the 2-position, and an amino group at the 4-position. Pyridines are known for their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-methoxypyridin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxypyridine with ethylamine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The industrial production process often includes steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-methoxypyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridines with different functional groups.

Scientific Research Applications

5-Ethyl-2-methoxypyridin-4-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-methoxypyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyridin-4-amine: Similar structure but lacks the ethyl group at the 5-position.

    5-Methyl-2-methoxypyridin-4-amine: Similar structure but has a methyl group instead of an ethyl group at the 5-position.

Uniqueness

5-Ethyl-2-methoxypyridin-4-amine is unique due to the presence of the ethyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for various applications in research and industry.

Biological Activity

5-Ethyl-2-methoxypyridin-4-amine is an organic compound classified within the pyridine family, characterized by its unique structure featuring an ethyl group at the 5-position, a methoxy group at the 2-position, and an amino group at the 4-position. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties, making it a subject of interest in pharmaceutical research.

Key Properties

PropertyValue
Molecular Weight152.19 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents, limited water solubility

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by BenchChem highlighted its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been investigated through in vitro assays. It has been shown to inhibit pro-inflammatory cytokines, which are critical in mediating inflammatory responses. This mechanism suggests that it could be beneficial in treating inflammatory diseases.

The biological activity of this compound is believed to involve its interaction with specific molecular targets. It may modulate enzyme activities or receptor functions, leading to altered biological responses. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects.

Study on Antimicrobial Activity

In a controlled study examining the antimicrobial efficacy of various pyridine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, supporting its potential as an antimicrobial agent .

Study on Anti-inflammatory Activity

A separate investigation focused on the anti-inflammatory effects of this compound in a murine model of inflammation. The results demonstrated a significant reduction in edema and inflammatory cytokine levels when treated with this compound compared to the control group. This study underscores the therapeutic potential of this compound in managing inflammatory conditions .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
2-Methoxypyridin-4-amineLacks ethyl group at the 5-positionModerate antimicrobial activity
5-Methyl-2-methoxypyridin-4-amineMethyl group instead of ethylLower anti-inflammatory effects

The presence of the ethyl group in this compound appears to enhance its biological activities compared to its analogs.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

5-ethyl-2-methoxypyridin-4-amine

InChI

InChI=1S/C8H12N2O/c1-3-6-5-10-8(11-2)4-7(6)9/h4-5H,3H2,1-2H3,(H2,9,10)

InChI Key

XVOXCKFNMWMJGI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.